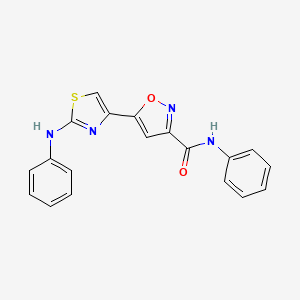
Pentanedioic-d6 anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a chemical compound with the molecular formula C5D6O3 and a molecular weight of 130.16 g/mol. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule, making it useful in various scientific research applications.
Preparation Methods
Pentanedioic-d6 anhydride can be synthesized through several methods. One common synthetic route involves the deuteration of glutaric anhydride. This process typically requires the use of deuterium oxide (D2O) and a suitable catalyst under controlled reaction conditions . Industrial production methods may involve the use of specialized equipment to ensure the purity and isotopic labeling of the compound.
Chemical Reactions Analysis
Pentanedioic-d6 anhydride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form pentanedioic-d6 acid.
Esterification: It can react with alcohols to form esters.
Aminolysis: It can react with amines to form amides.
Common reagents used in these reactions include water, alcohols, and amines, with conditions varying depending on the desired product . Major products formed from these reactions include pentanedioic-d6 acid, esters, and amides.
Scientific Research Applications
Pentanedioic-d6 anhydride has a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in various chemical analyses and reactions.
Biology: It is employed in metabolic studies to trace biochemical pathways.
Medicine: It is used in the development of pharmaceuticals and as a reference standard in drug testing.
Industry: It is utilized in the production of polymers and other materials
Mechanism of Action
Comparison with Similar Compounds
Pentanedioic-d6 anhydride is similar to other anhydrides, such as:
Glutaric anhydride: The non-deuterated form of this compound.
Succinic anhydride: Another anhydride with a similar structure but different chemical properties.
Maleic anhydride: An anhydride with a different structure and reactivity.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in isotopic labeling studies and tracing biochemical pathways .
Properties
Molecular Formula |
C5H6O3 |
|---|---|
Molecular Weight |
120.14 g/mol |
IUPAC Name |
3,3,4,4,5,5-hexadeuteriooxane-2,6-dione |
InChI |
InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2/i1D2,2D2,3D2 |
InChI Key |
VANNPISTIUFMLH-NMFSSPJFSA-N |
Isomeric SMILES |
[2H]C1(C(=O)OC(=O)C(C1([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CC(=O)OC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12394236.png)
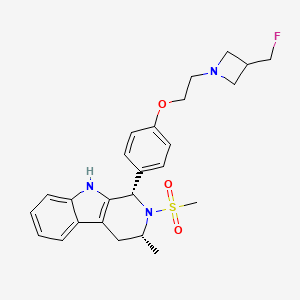

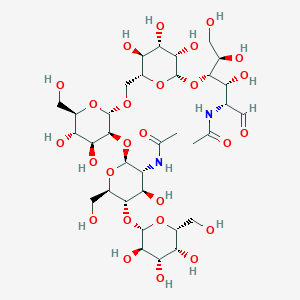
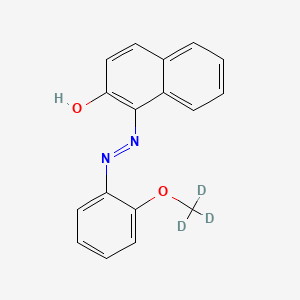
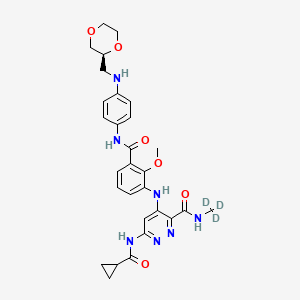
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)
![7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile](/img/structure/B12394268.png)
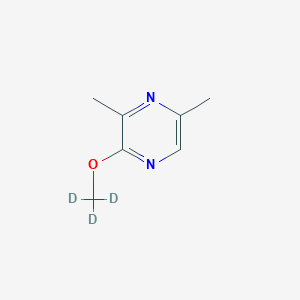

![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide](/img/structure/B12394281.png)
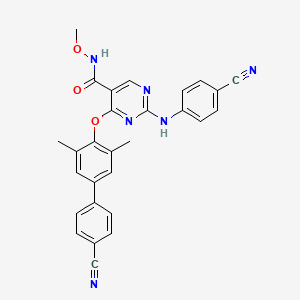
![2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-](/img/structure/B12394301.png)
